molecular formula C22H24N4O2 B2592803 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 923096-01-9

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2592803
CAS No.: 923096-01-9
M. Wt: 376.46
InChI Key: ROEGEZVRVSJAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea-linked bis-indole derivative characterized by a central urea group connecting two indole moieties. One indole is substituted with a 2-methoxyethyl group at the N1 position, while the other is attached via a 2-(1H-indol-3-yl)ethyl chain. Indole derivatives are widely studied for their biological activities, including antitumor, antiviral, and enzyme inhibitory effects .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-13-12-26-15-20(18-7-3-5-9-21(18)26)25-22(27)23-11-10-16-14-24-19-8-4-2-6-17(16)19/h2-9,14-15,24H,10-13H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEGEZVRVSJAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:

    Formation of Indole Derivatives: The starting materials, 1H-indole-3-ethanol and 1H-indole-3-ethanol with a 2-methoxyethyl group, are synthesized through standard organic reactions such as Fischer indole synthesis or via the reduction of indole-3-carboxaldehyde derivatives.

    Urea Formation: The indole derivatives are then reacted with phosgene or a phosgene substitute (e.g., triphosgene) to form the corresponding isocyanates.

    Coupling Reaction: The isocyanates are subsequently coupled under controlled conditions to form the urea linkage, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the urea linkage or the indole rings, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acids, while reduction could produce various amine derivatives.

Scientific Research Applications

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Explored for its potential as a biochemical probe due to its indole structure, which is common in many natural products.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not fully understood but is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea and related indole derivatives:

Compound Name Structure Molecular Weight Key Substituents Reported Biological Activity Reference
This compound (Target) Urea bridge linking two indoles; one indole has a 2-methoxyethyl group at N1. 407.47 g/mol¹ 2-Methoxyethyl, urea linker Not explicitly reported, but urea-linked indoles often show enzyme inhibition or antitumor activity.
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea Thiourea bridge with 4-methylphenyl substituent. 324.43 g/mol 4-Methylphenyl, thiourea linker Antitumor activity (e.g., inhibition of cancer cell proliferation).
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)thiourea Thiourea bridge with 4-chlorophenyl substituent. 344.87 g/mol 4-Chlorophenyl, thiourea linker Enhanced cytotoxicity compared to methylphenyl analog.
1-(2-(1H-Indol-3-yl)ethyl)-3-(quinolin-8-yl)urea (a1–a5 derivatives) Urea bridge linking indole and quinoline groups. ~370–400 g/mol Quinoline, urea linker Potential antiparasitic or antiviral activity (quinoline moieties are common in antimalarials).
1-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide Acetamide linker with methoxyethyl-indole and fluoro-indole groups. ~420 g/mol² 6-Fluoro-indole, acetamide linker Not explicitly reported, but fluorination may improve metabolic stability.
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea Thiourea bridge with 4-fluorophenyl substituent. 329.39 g/mol 4-Fluorophenyl, thiourea linker Anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL via RT inhibition).

¹ Calculated based on molecular formula (C₂₂H₂₅N₅O₂).
² Estimated from analogous structures in .

Key Structural and Functional Insights

Impact of Linker Type (Urea vs. Thiourea vs. Acetamide)

  • Urea vs. Thiourea: Urea-linked compounds (e.g., the target compound) generally exhibit stronger hydrogen-bonding capacity compared to thioureas, which may enhance binding to enzymatic targets like HIV-1 reverse transcriptase or kinases .
  • Acetamide Linkers : The acetamide derivative in replaces the urea group with a more flexible linker, which could reduce rigidity but improve solubility.

Role of Substituents

  • Methoxyethyl Group: The 2-methoxyethyl substituent in the target compound likely enhances aqueous solubility compared to non-polar groups (e.g., methyl or chloro substituents in ). This modification is critical for pharmacokinetic optimization.
  • Fluorine Substitution : Fluorinated analogs (e.g., ) show improved metabolic stability and target affinity, as seen in the anti-HIV-1 activity of the 4-fluorophenyl thiourea .

Biological Activity

The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a novel indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • CAS Number : 941878-92-8

The compound features an indole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Indole derivatives have been shown to induce cell cycle arrest at the G2/M phase, which is critical in preventing the proliferation of cancer cells. For instance, compounds similar to our target have demonstrated significant activity against various cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer) cells .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a vital mechanism for anticancer agents. Studies suggest that related indole compounds increase levels of cleaved PARP1, a marker of apoptosis, thereby promoting programmed cell death in cancer cells .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Activity Against MRSA : Indole-based compounds have been reported to exhibit high activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) as low as 1 μg/mL . This suggests that the compound could be a potential candidate for treating resistant bacterial infections.

The biological activity of the compound can be attributed to several key mechanisms:

  • Tubulin Polymerization Inhibition : Similar compounds have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that indole derivatives can increase ROS levels within cells, contributing to oxidative stress and apoptosis in cancer cells .

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of indole derivatives on A549 lung cancer cells, researchers found that treatment with similar compounds resulted in a significant reduction in cell viability. The IC50 values ranged from 4.37 to 10.36 μM, indicating potent cytotoxic effects against cancerous cells while sparing healthy cells .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of indole derivatives against MRSA and other bacterial strains. The compound demonstrated strong antibacterial activity with an MIC of 3.90 μg/mL against standard strains, supporting its potential use in treating resistant infections .

Data Summary

Biological ActivityMechanismReference
AnticancerCell cycle arrest, apoptosis induction
AntimicrobialInhibition of MRSA growth

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, considering yield and purity?

  • Methodological Answer : The compound can be synthesized via urea coupling of indole derivatives. Evidence suggests using acid catalysis (e.g., p-toluenesulfonic acid, p-TSA) to enhance reaction efficiency . Key steps include:

  • Step 1 : Functionalization of indole at the 3-position with a methoxyethyl group via alkylation.
  • Step 2 : Coupling of the two indole moieties using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions.
  • Step 3 : Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to achieve >85% purity, as validated by TLC and HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H NMR : Monitor indole NH protons (~11.7 ppm in DMSO-d6) and methoxyethyl groups (~3.7 ppm) to confirm substitution patterns .
  • FT-IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be optimized using acetonitrile/water gradients .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding sites on the urea backbone and indole rings .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the urea moiety and catalytic lysine/aspartate residues .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC50 values in kinase inhibition studies)?

  • Methodological Answer :

  • Assay Replication : Perform triplicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Control Optimization : Include positive controls (e.g., staurosporine for kinase assays) and validate compound solubility using dynamic light scattering (DLS) .
  • Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to distinguish signal noise from true inhibitory effects .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H2O2) for 24–72 hours .
  • Analytical Monitoring : Use UPLC-MS to detect degradation products (e.g., hydrolysis of the urea group or methoxyethyl cleavage) .
  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 1–3 months and compare results to ICH guidelines .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxyethyl chain length or substitute indole with azaindole to assess electronic effects .
  • Biological Screening : Test analogs against a panel of 50+ kinases to identify selectivity trends. Use radiometric assays (e.g., 33P-ATP incorporation) for high-throughput data .
  • Data Analysis : Apply machine learning (e.g., Random Forest regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.